molecular formula C21H17N3OS2 B2595829 N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide CAS No. 886898-99-3

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2595829
CAS No.: 886898-99-3
M. Wt: 391.51
InChI Key: BLVXLAPDLWREDY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked to a phenylthio group and a pyridin-2-ylmethyl substituent. This compound’s structure combines aromatic, sulfur-containing, and nitrogen-rich moieties, which are often associated with diverse biological activities, including kinase inhibition, enzyme modulation, and antimicrobial effects .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVXLAPDLWREDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the phenylthio group: This step might involve the nucleophilic substitution of a halogenated precursor with thiophenol.

    Attachment of the pyridin-2-ylmethyl group: This could be done via a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a pyridin-2-ylmethyl halide.

    Acetylation: The final step might involve the acetylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The phenylthio group (-SPh) undergoes oxidation and alkylation reactions:

Reaction Conditions Product Yield Reference
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub>, AcOH2-(Phenylsulfinyl)-N-(benzo[d]thiazol-2-yl)acetamide derivative78%
Oxidation to sulfonemCPBA, DCM, 0°C → rt2-(Phenylsulfonyl)-N-(benzo[d]thiazol-2-yl)acetamide derivative85%
S-AlkylationR-X, K<sub>2</sub>CO<sub>3</sub>, DMF2-(Alkylthio)acetamide derivatives60–75%

Key Findings :

  • Oxidation to sulfoxide/sulfone enhances polarity and hydrogen-bonding capacity, influencing biological activity .

  • S-Alkylation proceeds efficiently with primary alkyl halides under mild conditions .

Hydrolysis of the Acetamide Linkage

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Reaction Rate (k, s<sup>−1</sup>) Reference
6M HCl, reflux, 12h2-(Phenylthio)acetic acid + Benzo[d]thiazol-2-amine + Pyridin-2-ylmethanamine0.15
2M NaOH, EtOH/H<sub>2</sub>O, 80°C, 8hSame as above0.22

Structural Insights :

  • Hydrolysis rates correlate with steric hindrance from the pyridin-2-ylmethyl group .

  • Base-catalyzed hydrolysis is 1.5× faster than acid-catalyzed due to nucleophilic attack by OH<sup>−</sup>.

Electrophilic Aromatic Substitution (EAS) on the Benzo[d]Thiazole Core

The electron-deficient benzo[d]thiazole ring undergoes regioselective halogenation:

Reagent Position Product Yield Reference
Br<sub>2</sub>, FeCl<sub>3</sub>, DCMC-55-Bromo-N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide65%
Cl<sub>2</sub>, AcOHC-66-Chloro derivative58%

Mechanistic Notes :

  • Halogenation occurs preferentially at C-5/C-6 due to resonance stabilization of the σ-complex .

  • Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) is less efficient (<30% yield) due to competing decomposition.

Coordination Chemistry with Metal Ions

The pyridine and thiazole nitrogen atoms facilitate metal coordination:

Metal Salt Ligand Sites Complex Structure Application Reference
Cu(ClO<sub>4</sub>)<sub>2</sub>Pyridine N, Thiazole NOctahedral Cu(II) complexCatalytic oxidation
PdCl<sub>2</sub>Thiazole S, Acetamide OSquare-planar Pd(II) complexCross-coupling catalysis

Spectroscopic Evidence :

  • IR shifts: ν(C=O) decreases by 15 cm<sup>−1</sup> upon Cu(II) coordination .

  • UV-Vis: Pd(II) complexes show λ<sub>max</sub> at 420 nm (LMCT transitions) .

Functionalization of the Pyridin-2-ylmethyl Group

The CH<sub>2</sub> group adjacent to pyridine participates in Mannich reactions:

Reagent Conditions Product Yield Reference
Formaldehyde, morpholineEtOH, 60°C, 6hN-(Pyridin-2-ylmethyl)-morpholinomethyl derivative82%
Acetyl chloride, AlCl<sub>3</sub>DCM, 0°C → rtAcetylated pyridin-2-ylmethyl derivative70%

Key Observations :

  • The pyridin-2-ylmethyl group enhances solubility in polar aprotic solvents (DMSO, DMF) .

  • Mannich reactions proceed via iminium ion intermediates, confirmed by <sup>1</sup>H NMR .

Biological Activity and Derivatization

While not a direct reaction, structural analogs exhibit bioactivity:

  • Antiviral Activity : EC<sub>50</sub> = 0.96 μM against TGF-β type I receptor kinase (cf. ).

  • JNK Inhibition : IC<sub>50</sub> = 130 μM for related benzothiazoles (cf. ).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H17_{17}N3_3OS2_2
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 886898-99-3

The structure includes a benzo[d]thiazole moiety, which is known for its biological activity, and a pyridine ring, contributing to its pharmacological properties.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzo[d]thiazole ring is often associated with anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth .
    • For instance, derivatives of benzo[d]thiazole have been shown to act as inhibitors of the acyl-CoA: cholesterol O-acyltransferase (ACAT), which is a target for hyperlipidemia treatment .
  • Antimicrobial Properties :
    • Compounds containing thiazole and thioether groups have demonstrated antimicrobial activity. The presence of the phenylthio group may enhance the lipophilicity of the molecule, allowing better penetration into bacterial membranes .
  • Neuroprotective Effects :
    • Research suggests that thiazole derivatives can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways .

Material Science Applications

  • Organic Electronics :
    • Due to its unique electronic properties, N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to form stable films and its charge transport capabilities make it suitable for these applications .
  • Sensors :
    • The compound can also be utilized in sensor technology, particularly for detecting metal ions or as a fluorescent probe due to its photophysical properties .

Case Studies

StudyFindings
Anticancer Activity A study demonstrated that derivatives of similar compounds showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant potential for development as anticancer agents .
Antimicrobial Testing Research involving various thiazole derivatives indicated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity .
Organic Electronics A recent investigation into the use of thiazole-based compounds in OLEDs showed improved efficiency and stability compared to traditional materials, paving the way for future applications in high-performance devices .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Similar Benzothiazole-Acetamide Derivatives
Compound Name Substituents Biological Activity Key Findings Reference
Target Compound : N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide - Benzothiazole
- Phenylthio
- Pyridin-2-ylmethyl
Not explicitly reported (in evidence) Hypothesized to target kinases or cholinesterases based on structural analogs
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) - 6-Nitrobenzothiazole
- Thiadiazole-thio
- Phenylureido
VEGFR-2 inhibition
Anticancer activity
IC₅₀ = 0.42 µM against VEGFR-2; induced apoptosis in MCF-7 cells
P19 (N-(benzo[d]thiazol-2-yl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide) - Thiazolidinedione
- Pyridinylmethylene
HDAC8 inhibition Moderate activity (IC₅₀ = 8.3 µM); high purity (HPLC: 98.1%)
(R)-N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide (4p) - 6-Nitrobenzothiazole
- Dihydroisoquinoline
MAO-B/BChE inhibition IC₅₀ = 0.85 µM (MAO-B); 94.8% HPLC purity
N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-triazol-1-yl)acetamides (5a–r) - Triazole
- Varied aryl groups
Antibacterial activity Compound 5d: Most potent anti-inflammatory (82% inhibition)

Key Structural and Activity Trends

Benzothiazole Substitution: Electron-Withdrawing Groups (e.g., NO₂): Compounds like 6d () and 4p () with nitro groups exhibit enhanced kinase (VEGFR-2) or enzyme (MAO-B) inhibition due to improved electron-deficient character, facilitating interactions with catalytic sites . Methoxy/Halogen Substituents: Derivatives with 6-methoxy or 6-fluoro groups () show moderate activity, suggesting steric and electronic balance is critical for target engagement .

Thioether vs. Thiadiazole Linkages :

  • The phenylthio group in the target compound may confer greater metabolic stability compared to thiadiazole-thio moieties in 6d (), though the latter’s rigid structure enhances VEGFR-2 binding .

Pyridine vs. Isoquinoline Moieties: Pyridinylmethyl substituents (target compound) likely improve solubility and π-π stacking in enzyme pockets, similar to pyridinylmethylene in P19 () . In contrast, dihydroisoquinoline in 4p () enhances MAO-B selectivity via hydrophobic interactions .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3OS2C_{21}H_{17}N_{3}OS_{2}. The compound features a benzo[d]thiazole ring, a phenylthio group, and a pyridin-2-ylmethyl moiety, which contribute to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Ring : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Introduction of the Phenylthio Group : This step often involves nucleophilic substitution using thiophenol.
  • Attachment of the Pyridin-2-ylmethyl Group : This can be performed via nucleophilic substitution with a pyridin-2-ylmethyl halide.
  • Final Acetylation : The compound is completed by acetylating the intermediate product to form the acetamide structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division. In particular, compounds that include electron-donating substituents on aromatic rings have demonstrated enhanced potency against various cancer cell lines, exhibiting low micromolar GI50 values .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)1.68Tubulin inhibition
Compound BMCF7 (Breast)0.29Cell cycle arrest
This compoundVariousTBDTBD

Neuroprotective Effects

In addition to anticancer properties, this compound has been investigated for neuroprotective effects. Compounds structurally related to it have shown promise in anticonvulsant activity through tests such as the maximal electroshock seizure (MES) test. Notably, certain derivatives exhibited protective indices significantly higher than standard anticonvulsants like phenytoin .

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Molecular Targets : The benzo[d]thiazole and pyridine moieties may interact with specific enzymes or receptors, potentially inhibiting their activity.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics.
  • Neurotransmitter Modulation : Compounds with similar structures have been linked to modulation of neurotransmitter systems, contributing to their neuroprotective effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study reported on a series of benzo[d]thiazole derivatives that demonstrated submicromolar activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing potency .
  • Neuropharmacological Evaluation : Research on new benzo[d]thiazole derivatives indicated effective anticonvulsant activity with favorable safety profiles compared to traditional drugs .
  • Mechanistic Studies : Investigations into the binding interactions between these compounds and their targets using molecular docking techniques have provided insights into their efficacy and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What is the synthetic route for N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize 2-(phenylthio)acetic acid via reaction of thiophenol with 2-bromoacetic acid in a basic medium.
  • Step 2 : Convert to 2-(phenylthio)acetyl chloride using oxalyl chloride.
  • Step 3 : Couple with 2-aminobenzothiazole and pyridin-2-ylmethylamine via reductive amination or direct acylation.
  • Characterization : Use 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and HRMS for structural validation. For example, 1H-NMR^1 \text{H-NMR} of analogous compounds shows peaks at δ 12.32 (amide NH) and 2.19 ppm (acetamide CH3_3) .

Q. What biological activities have been reported for this compound?

  • Findings :

  • Antifungal Activity : Tested against C. albicans, A. flavus, and P. notatum using disc diffusion assays. Comparable to miconazole, with MICs ranging 4–16 µg/mL .
  • Antimicrobial Potential : Substituents like electron-withdrawing groups (e.g., nitro) may reduce activity due to decreased electronic density in polar regions .

Q. How is the purity of synthesized compounds assessed?

  • Methodology :

  • HPLC : Confirm >95% purity with retention times between 2.67–4.5 minutes .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, S values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield steps (e.g., 24–42%)?

  • Strategies :

  • Catalyst Screening : Replace SnCl22H2O_2 \cdot 2\text{H}_2\text{O} (55% yield in nitro reduction) with Pd/C under hydrogen for safer, higher-yield reductions .
  • Ultrasound-Assisted Synthesis : Reduce reaction times (e.g., 8–10 hours to 2–4 hours) and improve regioselectivity in cycloadditions .

Q. How do electronic effects of substituents influence biological activity?

  • Case Study :

  • Nitro groups at the 6-position of benzothiazole reduce antifungal activity (MIC increased by 2–4×) due to electron-withdrawing effects destabilizing hydrogen bonding in enzyme binding pockets .
  • Halogen substituents (e.g., Br, Cl) enhance lipophilicity, improving membrane penetration and MIC values against MRSA (e.g., 13–27 µmol/L) .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Approaches :

  • Docking Studies : Use GOLD or AutoDock to predict binding modes. For example, nitro derivatives show similar docking poses but weaker interactions due to electronic effects .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antifungal activity .

Q. How to resolve contradictions in MIC data across studies?

  • Analysis Framework :

  • Strain Variability : Test against standardized strains (e.g., ATCC C. albicans SC5314) to minimize variability .
  • Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) to ensure reproducibility .

Q. What strategies improve selectivity for kinase targets (e.g., CK1)?

  • Design Principles :

  • Structural Hybridization : Integrate pyrimidinone or morpholine moieties (IC50_{50} < 1 µM for CK1 mutants) .
  • SAR Optimization : Modify the pyridin-2-ylmethyl group to enhance hydrophobic interactions in kinase binding pockets .

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